1-(1-Benzofuran-4-yl)propan-2-amine;hydrochloride
1-(1-Benzofuran-4-yl)propan-2-amine;hydrochloride
4-APB is a positional isomer of the designer drug 6-APB (Item No. 11079), also known as benzo fury, found in recreational drugs. It is expected to have psychoactive effects similar to 6-APB. 4-APB is also an analog of MDA (Item No. 11554) in which the 3,4-methylenedioxyphenyl ring system has been replaced with a benzofuran ring. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
286834-82-0
VCID:
VC0158443
InChI:
InChI=1S/C11H13NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-6,8H,7,12H2,1H3;1H
SMILES:
CC(CC1=C2C=COC2=CC=C1)N.Cl
Molecular Formula:
C11H14ClNO
Molecular Weight:
211.69 g/mol
1-(1-Benzofuran-4-yl)propan-2-amine;hydrochloride
CAS No.: 286834-82-0
Reference Standards
VCID: VC0158443
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
CAS No. | 286834-82-0 |
---|---|
Product Name | 1-(1-Benzofuran-4-yl)propan-2-amine;hydrochloride |
Molecular Formula | C11H14ClNO |
Molecular Weight | 211.69 g/mol |
IUPAC Name | 1-(1-benzofuran-4-yl)propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C11H13NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-6,8H,7,12H2,1H3;1H |
Standard InChIKey | WNVJCFICRFPUFI-UHFFFAOYSA-N |
SMILES | CC(CC1=C2C=COC2=CC=C1)N.Cl |
Canonical SMILES | CC(CC1=C2C=COC2=CC=C1)N.Cl |
Description | 4-APB is a positional isomer of the designer drug 6-APB (Item No. 11079), also known as benzo fury, found in recreational drugs. It is expected to have psychoactive effects similar to 6-APB. 4-APB is also an analog of MDA (Item No. 11554) in which the 3,4-methylenedioxyphenyl ring system has been replaced with a benzofuran ring. This product is intended for forensic and research applications. |
Synonyms | 4-(2-Aminopropyl)Benzofuran |
Reference | 1.Stanczuk, A.,Morris, N.,Gardner, E.A., et al. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products. Drug Test.Anal. 5(4), 270-276 (2013). |
PubChem Compound | 10130545 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume